Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-
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Overview
Description
Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]- is an organic compound with a complex structure that includes a phenol group and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]- typically involves the reaction of 2-hydroxybenzaldehyde with 2-(ethylamino)ethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Halogenated phenols
Scientific Research Applications
Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the imine linkage can interact with nucleophiles. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-ethyl-
- Phenol, 2-methyl-
- Phenol, 2-chloro-
Uniqueness
Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]- is unique due to its imine linkage, which imparts distinct chemical reactivity and biological activity compared to other phenol derivatives .
Properties
CAS No. |
110881-33-9 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-[2-(ethylamino)ethyliminomethyl]phenol |
InChI |
InChI=1S/C11H16N2O/c1-2-12-7-8-13-9-10-5-3-4-6-11(10)14/h3-6,9,12,14H,2,7-8H2,1H3 |
InChI Key |
IXVRRCBOPZJDCB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN=CC1=CC=CC=C1O |
Origin of Product |
United States |
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